Dolastatin 18
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Overview
Description
Dolastatin 18 is a natural product found in Dolabella auricularia with data available.
Scientific Research Applications
Antitumor and Antineoplastic Properties
Dolastatin 18, similar to other dolastatins, has shown promising results in cancer research. Dolastatin 10, a closely related compound, is a powerful antineoplastic agent and has led to the development of auristatins, which are used as payloads in antibody-drug conjugates (ADCs) for cancer treatment (Maderna & Leverett, 2015). Another study shows dolastatin 10 inducing polyploidy and apoptosis in a murine melanoma cell line, highlighting its potential as a potent antineoplastic drug (Pathak et al., 1998).
Mechanism of Action and Structural Analysis
Research into the mechanism of action of dolastatins includes the study of their effects on microtubule dynamics and ligand interactions with tubulin. The study by Bai et al. (1993) examined the impacts of dolastatin 10 and its analogs on tubulin, providing insights into the structural requirements for its antitumor activity (Bai et al., 1993).
Clinical Trials and Cancer Treatment
Dolastatins have been part of various clinical trials for cancer treatment. For example, dolastatin 10 was tested in patients with advanced non-small-cell lung cancer, showcasing its potential in targeting solid tumor malignancies (Krug et al., 2000). Additionally, dolastatin 15, derived from a marine cyanobacterium, has shown potential in inhibiting HIF-1α mediated cancer cell viability, indicating its utility in treating solid tumors with an angiogenic component (Ratnayake et al., 2020).
Insights from Structural Modification and Synthetic Chemistry
Dolastatins have been the subject of extensive synthetic modification to enhance their antitumor properties. For instance, Poncet (1999) discussed the synthesis of dolatrienoic acid, a component of dolastatin 14, and explored the structure-activity relationships of these compounds, emphasizing their interaction with tubulin and induction of apoptosis (Poncet, 1999).
Properties
Molecular Formula |
C35H46N4O4S |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2S)-4-methyl-1-[methyl-[(2R)-1-oxo-3-phenyl-1-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propan-2-yl]amino]-1-oxopentan-2-yl]-3-oxohexanamide |
InChI |
InChI=1S/C35H46N4O4S/c1-7-14-30(40)35(4,5)34(43)38-28(21-24(2)3)33(42)39(6)29(23-26-17-12-9-13-18-26)31(41)37-27(32-36-19-20-44-32)22-25-15-10-8-11-16-25/h8-13,15-20,24,27-29H,7,14,21-23H2,1-6H3,(H,37,41)(H,38,43)/t27-,28-,29+/m0/s1 |
InChI Key |
UIDOZVWMHKZYAU-YTCPBCGMSA-N |
Isomeric SMILES |
CCCC(=O)C(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |
Canonical SMILES |
CCCC(=O)C(C)(C)C(=O)NC(CC(C)C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Synonyms |
dolastatin 18 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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